3-[(4-bromobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole
Overview
Description
3-[(4-bromobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromobenzyl group, a methylphenyl group, and a prop-2-en-1-yl group attached to the triazole ring
Preparation Methods
The synthesis of 3-[(4-bromobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromobenzyl group: This step involves the reaction of the triazole intermediate with a bromobenzyl halide in the presence of a base.
Attachment of the methylphenyl group: This can be done through a substitution reaction using a suitable methylphenyl derivative.
Addition of the prop-2-en-1-yl group: This step involves the reaction of the intermediate with an allyl halide under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
3-[(4-bromobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-bromobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-[(4-bromobenzyl)sulfanyl]-5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole include other triazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:
3-[(4-bromobenzyl)sulfanyl]-5-(3-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole: This compound has a bromophenyl group instead of a methylphenyl group, which may affect its reactivity and biological activity.
3-[(4-bromobenzyl)sulfanyl]-5-methyl-4-phenyl-4H-1,2,4-triazole: This compound lacks the prop-2-en-1-yl group, which may influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-5-(3-methylphenyl)-4-prop-2-enyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3S/c1-3-11-23-18(16-6-4-5-14(2)12-16)21-22-19(23)24-13-15-7-9-17(20)10-8-15/h3-10,12H,1,11,13H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALFSBFEQYOCCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2CC=C)SCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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